molecular formula C16H14F2N4O B11047628 5-([(3-Fluorophenyl)amino]methyl)-2-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-1,2,4-triazol-3-one

5-([(3-Fluorophenyl)amino]methyl)-2-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-1,2,4-triazol-3-one

Cat. No.: B11047628
M. Wt: 316.30 g/mol
InChI Key: QFPNPMXMTHWCAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-([(3-Fluorophenyl)amino]methyl)-2-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-1,2,4-triazol-3-one is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of fluorophenyl groups, which are known for their significant impact on the compound’s chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-([(3-Fluorophenyl)amino]methyl)-2-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-1,2,4-triazol-3-one typically involves multiple steps, starting from readily available precursors. The process often includes the formation of intermediate compounds through reactions such as nucleophilic substitution, condensation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like flow chemistry and automated synthesis may be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

5-([(3-Fluorophenyl)amino]methyl)-2-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-1,2,4-triazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

5-([(3-Fluorophenyl)amino]methyl)-2-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-1,2,4-triazol-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a valuable tool in studying biochemical pathways and interactions.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for conditions where fluorophenyl groups enhance efficacy.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-([(3-Fluorophenyl)amino]methyl)-2-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The fluorophenyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzymes, modulation of receptor activity, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-([(3-Fluorophenyl)amino]methyl)-2-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-1,2,4-triazol-3-one stands out due to its unique combination of fluorophenyl groups and triazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H14F2N4O

Molecular Weight

316.30 g/mol

IUPAC Name

5-[(3-fluoroanilino)methyl]-2-[(2-fluorophenyl)methyl]-4H-1,2,4-triazol-3-one

InChI

InChI=1S/C16H14F2N4O/c17-12-5-3-6-13(8-12)19-9-15-20-16(23)22(21-15)10-11-4-1-2-7-14(11)18/h1-8,19H,9-10H2,(H,20,21,23)

InChI Key

QFPNPMXMTHWCAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)NC(=N2)CNC3=CC(=CC=C3)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.